Cas no 2171691-27-1 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
2171691-27-1 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
CAS-nummer:2171691-27-1
MF:C25H26N4O5
MW:462.497745990753
CID:6125980
PubChem ID:165805595
Update Time:2025-07-25
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- EN300-1496390
- 2171691-27-1
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
- Inchi: 1S/C25H26N4O5/c1-3-21(23(30)28-22(24(31)32)15-12-26-29(2)13-15)27-25(33)34-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-13,20-22H,3,14H2,1-2H3,(H,27,33)(H,28,30)(H,31,32)
- InChI-sleutel: JHLLYSUNGVUBPD-UHFFFAOYSA-N
- LACHT: O(C(NC(C(NC(C(=O)O)C1C=NN(C)C=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 462.19031994g/mol
- Monoisotopische massa: 462.19031994g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 9
- Complexiteit: 727
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 123Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1496390-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1496390-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 50mg |
$647.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 100mg |
$678.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-250mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 250mg |
$708.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-500mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 500mg |
$739.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-1000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 1000mg |
$770.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-2500mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 2500mg |
$1509.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-5000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 5000mg |
$2235.0 | 2023-09-28 | ||
| Enamine | EN300-1496390-10000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
2171691-27-1 | 10000mg |
$3315.0 | 2023-09-28 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid Gerelateerde literatuur
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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